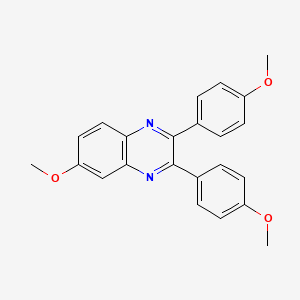
6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxyphenyl groups attached to the quinoxaline core, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone or dione. One common method is the cyclocondensation reaction between o-phenylenediamine and oxalic acid in a strong acidic medium, which yields quinoxaline-2,3-dione . This intermediate can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of metal-free ionic liquid mediated reactions, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the quinoxaline core can produce dihydroquinoxalines .
科学研究应用
6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2,3-Bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline: This compound features a trifluoromethyl group, which can enhance its electron-withdrawing properties and influence its reactivity.
2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid: The presence of a carboxylic acid group can affect the compound’s solubility and biological activity.
Uniqueness
6-Methoxy-2,3-bis(4-methoxyphenyl)quinoxaline is unique due to its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of methoxy groups can enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C23H20N2O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
6-methoxy-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C23H20N2O3/c1-26-17-8-4-15(5-9-17)22-23(16-6-10-18(27-2)11-7-16)25-21-14-19(28-3)12-13-20(21)24-22/h4-14H,1-3H3 |
InChI 键 |
LULGFRBGWBEOTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)N=C2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


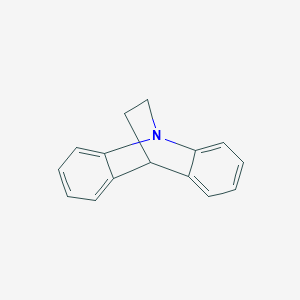
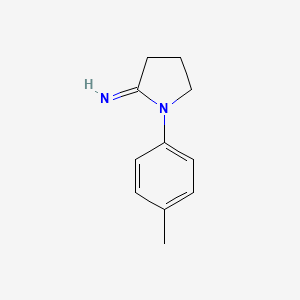
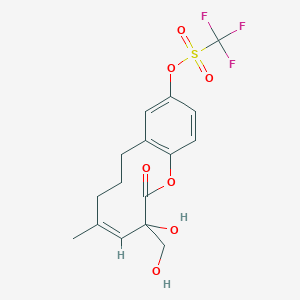

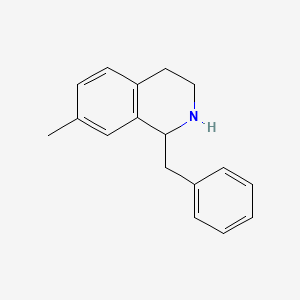
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)

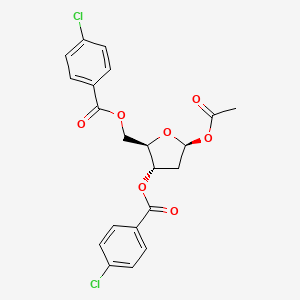
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)

![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
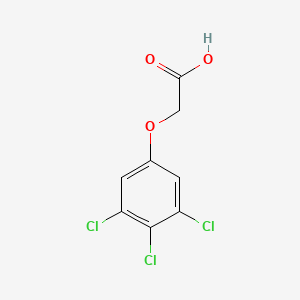
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
